Potency Differential: PT1 Exhibits ~2.7-Fold Lower EC50 Than A-769662 and >18,000-Fold Lower Than Metformin for AMPK Activation
PT1 activates the AMPK α1β1γ1 heterotrimer with an EC50 of 0.3 μM, representing approximately 2.7-fold higher potency than A-769662 (EC50 = 0.8 μM) and over four orders of magnitude greater potency than metformin (EC50 = 5,576–7,817 μM in cellular assays) [1]. ZLN024, a structurally distinct allosteric activator, shows an EC50 of 0.42 μM for the same α1β1γ1 complex—approximately 1.4-fold less potent than PT1—and displays highly variable potency across other subunit combinations (range: 0.13–1.1 μM) [2]. The quantitative potency advantage of PT1 enables lower working concentrations and reduces the likelihood of off-target effects associated with high-dose compound exposure.
| Evidence Dimension | EC50 for AMPK α1β1γ1 heterotrimer activation |
|---|---|
| Target Compound Data | EC50 = 0.3 μM |
| Comparator Or Baseline | A-769662: EC50 = 0.8 μM; ZLN024: EC50 = 0.42 μM; Metformin: EC50 = 5,576–7,817 μM |
| Quantified Difference | 2.7-fold more potent than A-769662; 1.4-fold more potent than ZLN024; >18,000-fold more potent than metformin |
| Conditions | Biochemical assay using recombinant AMPK α1β1γ1 heterotrimer (PT1, A-769662, ZLN024); cellular AMPK activation in H4-IIe cells/myotubes (metformin) |
Why This Matters
Higher potency enables lower effective concentrations, reducing compound consumption, cost per experiment, and the risk of off-target activity that can confound mechanistic interpretation.
- [1] Pang T, Zhang ZS, Gu M, et al. Small molecule antagonizes autoinhibition and activates AMP-activated protein kinase in cells. J Biol Chem. 2008;283(23):16051-16060. doi:10.1074/jbc.M710114200. PMID: 18321858. View Source
- [2] MedChemExpress. ZLN024 Product Datasheet. CAS: 723249-01-2. EC50 values for AMPK heterotrimers: α1β1γ1 = 0.42 μM; α2β1γ1 = 0.95 μM; α1β2γ1 = 1.1 μM; α2β2γ1 = 0.13 μM. View Source
